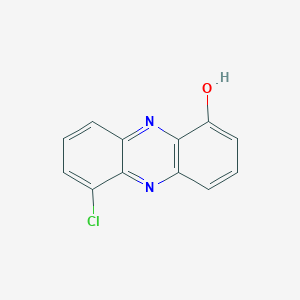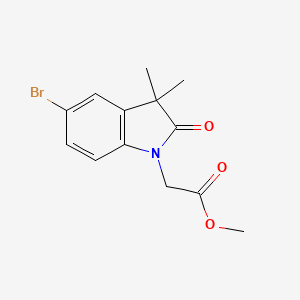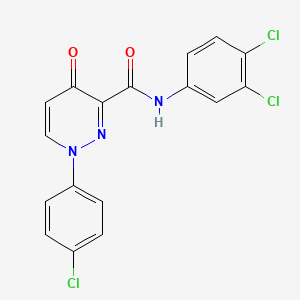
6-Chloro-1-phenazinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-phenazinol is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-phenazinol typically involves the chlorination of phenazine followed by hydroxylation. One common method includes the reaction of phenazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position. This is followed by hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 1st position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-phenazinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can replace the chlorine atom.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenazinol derivatives.
Scientific Research Applications
6-Chloro-1-phenazinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-phenazinol involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Phenazine: The parent compound, lacking the chlorine and hydroxyl groups.
1-Phenazinol: Lacks the chlorine atom but has the hydroxyl group.
6-Chlorophenazine: Lacks the hydroxyl group but has the chlorine atom.
Uniqueness: 6-Chloro-1-phenazinol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H7ClN2O |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-chlorophenazin-1-ol |
InChI |
InChI=1S/C12H7ClN2O/c13-7-3-1-4-8-11(7)14-9-5-2-6-10(16)12(9)15-8/h1-6,16H |
InChI Key |
OSXZWEGELZCGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12218846.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-bromobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12218854.png)
![1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride](/img/structure/B12218856.png)
![Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester](/img/structure/B12218862.png)


![4-[5-(2,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12218877.png)
![2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12218885.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12218891.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B12218899.png)
![(3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B12218903.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12218921.png)
